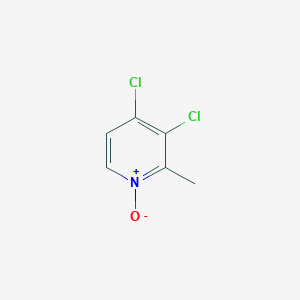

2-Methyl-3,4-dichloropyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-4-6(8)5(7)2-3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPHOUHKTRTFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546635 | |

| Record name | 3,4-Dichloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108004-98-4 | |

| Record name | 3,4-Dichloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3,4 Dichloropyridine N Oxide and Analogs

Direct Oxidation Approaches

The most common and straightforward method for the synthesis of pyridine (B92270) N-oxides is the direct oxidation of the corresponding pyridine derivative. arkat-usa.orgyoutube.com This approach involves the treatment of the pyridine with an oxidizing agent, leading to the formation of the N-O bond. Various oxidizing systems have been developed to achieve this transformation efficiently and selectively.

Peracid-Mediated N-Oxidation Strategies

Peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the N-oxidation of pyridines. arkat-usa.orgwikipedia.orgorgsyn.org The reaction mechanism involves the electrophilic attack of the peroxy acid oxygen on the nitrogen atom of the pyridine ring.

For instance, the synthesis of various substituted pyridine-N-oxides can be achieved by reacting the corresponding pyridine compound with m-CPBA in a solvent like dichloromethane (B109758). google.com The reaction is typically carried out at a controlled temperature, and upon completion, the product can be isolated after workup and purification. google.com A general procedure involves dissolving the pyridine derivative in a suitable solvent, followed by the addition of the peracid. The reaction progress is monitored, and upon completion, the mixture is processed to isolate the desired N-oxide. google.com

| Pyridine Reactant | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 3-methylpyridine (B133936) | m-CPBA | Dichloromethane | Not specified | google.com |

| 2-chloro-5-methylpyridine | m-CPBA | Dichloromethane | Not specified | google.com |

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant for pyridine N-oxidation due to its low cost and environmentally benign nature. researchgate.net However, the reaction of pyridines with hydrogen peroxide alone is often slow. Therefore, various catalysts and co-reagents are employed to activate the hydrogen peroxide and facilitate the N-oxidation process.

One common method involves the use of hydrogen peroxide in acetic acid, which forms peracetic acid in situ. youtube.com This system has been successfully used for the oxidation of various pyridines. Another approach utilizes catalysts such as titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ in methanol (B129727), providing a safer and more efficient continuous flow process. organic-chemistry.org Rhenium-based catalysts in combination with sodium percarbonate (a source of H₂O₂) have also been shown to be effective for the N-oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

A patented process describes the synthesis of 2,6-dichloropyridine (B45657) N-oxide by reacting 2,6-dichloropyridine with 35% hydrogen peroxide in the presence of trifluoroacetic acid. This method resulted in a high yield of the desired product after reflux and subsequent workup. Additionally, a carbonate species-activated hydrogen peroxide system has been proposed, where peroxymonocarbonate (HCO₄⁻) acts as a selective oxidant for the N-oxidation of chloropyridines. nih.gov

| Pyridine Reactant | Oxidizing System | Conditions | Yield (%) | Reference |

| 2,6-dichloropyridine | 35% H₂O₂ / Trifluoroacetic acid | Reflux, 6.5 h | 87.6 | |

| 4-chloro-3-methoxy-2-methylpyridine (B28138) | H₂O₂ / Phosphotungstic acid | 85-87°C, 5 h | Not specified | patsnap.com |

| 2-chloropyridine | H₂O₂ / Carbonate species | pH dependent | 32.5-84.5 (dechlorination) | nih.gov |

Application of Metallorganic Oxidizing Agents

Metallorganic oxidizing agents have emerged as effective catalysts for the N-oxidation of pyridines. arkat-usa.org These catalysts can offer high selectivity and efficiency under mild reaction conditions. Rhenium-based catalysts, such as methyltrioxorhenium (MTO), in combination with hydrogen peroxide, are known to catalyze the oxidation of pyridines. arkat-usa.org Similarly, manganese complexes have been investigated as catalysts for oxidation reactions, including those involving hydrogen peroxide. nih.gov The electronic properties of the pyridine ring can influence the reactivity of the manganese center, demonstrating a potential for controlled oxidation. nih.gov

Oxaziridine-Based Oxidation Protocols

Oxaziridines are three-membered heterocyclic compounds containing an oxygen-nitrogen bond and are effective electrophilic oxygen transfer agents. acs.orgwikipedia.org They can be used for the oxidation of various functional groups, including the N-oxidation of pyridines. researchgate.net The synthesis of oxaziridines themselves often involves the oxidation of imines with peracids like m-CPBA. acs.org Perfluorinated oxaziridines are particularly reactive and can hydroxylate certain C-H bonds with high selectivity. wikipedia.org While not a mainstream method for pyridine N-oxide synthesis, the use of oxaziridines represents a potential route for specific applications.

Ring Transformation and Cycloaddition Reactions in Pyridine N-Oxide Synthesis

Besides direct oxidation, pyridine N-oxides can be synthesized through ring transformation and cycloaddition reactions. arkat-usa.org These methods often provide access to substituted pyridine N-oxides that are not easily accessible through direct oxidation of the corresponding pyridines.

Ring transformation of isoxazoles is one such method. arkat-usa.org Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are also valuable. For example, the reaction of pyridine N-oxides with dipolarophiles like tosyl isocyanate can lead to the formation of cycloadducts, which can then be transformed into functionalized pyridine derivatives. researchgate.net The reactivity in these cycloadditions can be influenced by the substituents on the pyridine N-oxide ring. researchgate.net

Derivatization and Functionalization of Precursor Pyridines for N-Oxide Formation

In some cases, it is advantageous to first derivatize or functionalize a precursor pyridine before performing the N-oxidation step. This strategy allows for the introduction of desired substituents onto the pyridine ring prior to the formation of the N-oxide.

One common approach is the metallation of the pyridine ring, followed by reaction with an electrophile to introduce a substituent. rsc.orgrsc.org For example, 2-substituted pyridine N-oxides can be metallated at the 6-position using lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce a new substituent. rsc.org This method provides a regioselective route to polysubstituted pyridine N-oxides. rsc.orgrsc.org

Another strategy involves the addition of Grignard reagents to pyridine N-oxides. This can lead to the formation of 2-substituted pyridines or, by modifying the reaction conditions, 2-substituted pyridine N-oxides can be obtained as intermediates. nih.gov These intermediates can then undergo a second Grignard addition to yield 2,6-disubstituted pyridines. nih.govacs.org

Optimization of Reaction Conditions and Yields for Substituted Pyridine N-Oxides

The successful synthesis of substituted pyridine N-oxides hinges on the careful selection and optimization of reaction parameters, including the choice of oxidizing agent, catalyst, solvent, and temperature. The electronic nature of substituents on the pyridine ring also plays a significant role in the reaction outcome.

Oxidizing Agents and Reaction Conditions

Various oxidizing agents are employed for the N-oxidation of pyridines. Peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), are highly effective. For instance, the oxidation of 4-methoxypyridine (B45360) using m-CPBA in dichloromethane at room temperature for 24 hours results in a 94% yield of the corresponding N-oxide. google.com A mixture of hydrogen peroxide in acetic acid is another common reagent system. The oxidation of 3-methylpyridine with 30% hydrogen peroxide in acetic acid at 70°C for 24 hours produces 3-methylpyridine-1-oxide in 73–77% yield. orgsyn.org Similarly, treating pyridine with 40% peracetic acid, while maintaining the temperature at 85°C, can yield pyridine-N-oxide in 78–83% after purification. orgsyn.org

The choice of oxidizing agent can be critical for achieving high yields, especially with substituted pyridines. A study on the oxidation of 3-substituted pyridines found that m-CPBA provided the highest yields compared to other agents like 30% H₂O₂ in glacial acetic acid or sodium perborate (B1237305) monohydrate. arkat-usa.org Safer and more efficient alternatives include sodium percarbonate, which, in the presence of rhenium-based catalysts, effectively oxidizes tertiary nitrogen compounds under mild conditions. organic-chemistry.org The urea-hydrogen peroxide adduct (UHP) is another stable, inexpensive, and easily handled reagent for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

Catalysis and Advanced Methods

Catalytic systems have been developed to enhance efficiency and selectivity. Methyltrioxorhenium (MTO) is a notable catalyst that, when used with 30% aqueous H₂O₂, facilitates the high-yield oxidation of 3- and 4-substituted pyridines. arkat-usa.org For industrial applications, continuous flow processes using microreactors offer a safer and more efficient alternative to batch reactors. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce various pyridine N-oxides in very good yields. organic-chemistry.org

Functionalization and Yield Optimization

Once formed, the N-oxide group activates the pyridine ring for further functionalization, where optimizing reaction conditions is again key to maximizing yields.

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides can produce 2-aryl pyridine N-oxides in excellent yields with high selectivity for the 2-position. researchgate.net To further improve yields, especially when reactions with aryl bromides are sluggish, aryl triflates can be used. For example, the arylation of pyridine N-oxide with p-tolyl trifluoromethanesulfonate (B1224126) resulted in an 89% yield, which was superior to conditions using aryl bromides. researchgate.netsemanticscholar.org

Amination: High yields and regioselectivity in the amination of pyridine N-oxides can be achieved through careful reagent selection. A one-pot process using t-butylamine (t-BuNH₂) and tosyl chloride (Ts₂O) is effective for converting pyridine N-oxides to 2-aminopyridines, with the bulky t-butyl group helping to prevent side reactions. semanticscholar.org

Alkylation and Metallation: The reaction of pyridine N-oxides with Grignard reagents can be tuned to produce different products. Adding a Grignard reagent at room temperature followed by treatment with acetic anhydride (B1165640) at 120°C yields 2-substituted pyridines. youtube.com However, for the selective synthesis of 2-substituted pyridine N-oxides, a directed ortho-metallation approach is effective. This involves adding a Grignard reagent like iso-propylmagnesium chloride to the pyridine N-oxide in THF at a low temperature of -78°C, which selectively generates an ortho-metallated species that can then be trapped by various electrophiles. diva-portal.org

The following tables provide an overview of optimized reaction conditions and yields for the synthesis and functionalization of various substituted pyridine N-oxide analogs.

Table 1: Optimization of N-Oxidation Conditions for Substituted Pyridines

| Starting Pyridine | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pyridine | 40% Peracetic Acid | None | 85 | 1 | Pyridine N-oxide | 78-83 | orgsyn.org |

| 3-Methylpyridine | 30% H₂O₂ | Acetic Acid | 70 | 24 | 3-Methylpyridine-1-oxide | 73-77 | orgsyn.org |

| 4-Methoxypyridine | m-CPBA | Dichloromethane | 20-25 | 24 | 4-Methoxypyridine-N-oxide | 94 | google.com |

| 3-Substituted Pyridines | m-CPBA | - | - | - | 3-Substituted Pyridine N-oxides | Highest Yield | arkat-usa.org |

| Various Pyridines | H₂O₂ / TS-1 | Methanol | - | - | Pyridine N-oxides | Very Good | organic-chemistry.org |

Table 2: Optimization of Functionalization Reactions for Pyridine N-Oxides

| Pyridine N-Oxide | Reagent(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | p-Tolyl trifluoromethanesulfonate | Pd(OAc)₂, HP(Cy₃)BF₄, Rb₂CO₃, PivOH, Toluene, 100°C | 2-(p-tolyl)pyridine N-oxide | 89 | researchgate.netsemanticscholar.org |

| Pyridine N-oxide | t-BuNH₂, Ts₂O | One-pot | 2-(t-Butylamino)pyridine | High | semanticscholar.org |

| Pyridine N-oxide | i-PrMgCl, then electrophile | THF, -78°C | 2-Substituted pyridine N-oxide | - | diva-portal.org |

Reactivity and Reaction Mechanisms of 2 Methyl 3,4 Dichloropyridine N Oxide

Nucleophilic Reaction Pathways of Pyridine (B92270) N-Oxides

The N-oxide functional group significantly impacts the electronic properties of the pyridine ring, rendering the C2 and C4 positions more electrophilic and susceptible to nucleophilic attack. scripps.eduthieme-connect.de This activation is a cornerstone of pyridine N-oxide chemistry, allowing for functionalization that is often difficult to achieve with the parent pyridine.

The C2 position of pyridine N-oxides is inherently activated towards nucleophilic attack. This reactivity can be harnessed for various functionalizations. For instance, reductive alkylation of pyridine N-oxides using Wittig reagents has been shown to be a highly site-selective method for introducing alkyl groups at the C2 position. nih.gov This method offers excellent functional-group compatibility. nih.gov Visible-light-induced photoredox catalysis provides another mild and efficient pathway for the direct C2 alkylation of pyridine N-oxides. acs.org This reaction proceeds through a radical intermediate and is compatible with a range of synthetically important functional groups. acs.org Similarly, visible-light-promoted C2-selective arylation of pyridine N-oxides with diaryliodonium tetrafluoroborate, using a photocatalyst like eosin-Y, allows for the synthesis of 2-aryl substituted pyridine N-oxides with high regioselectivity. researchgate.net

The general mechanism for many nucleophilic substitutions at the C2 position involves the initial reaction of the N-oxide oxygen with an electrophile, such as an acid anhydride (B1165640) or phosphorus oxychloride. stackexchange.comchemtube3d.com This step makes the C2 and C4 positions even more electrophilic. stackexchange.com A subsequent attack by a nucleophile at the C2 position, followed by elimination, leads to the C2-functionalized pyridine. stackexchange.com

While the C2 position is often more reactive, C4-selective functionalization of pyridines can be achieved. Overriding the inherent preference for C2 attack often requires specific strategies. One approach involves the use of a blocking group to direct functionalization to the C4 position. For example, a maleate-derived blocking group can be used to achieve highly regioselective Minisci-type decarboxylative alkylation at the C4 position of pyridines. chemrxiv.org

Another strategy involves metalation. While organolithium reagents typically add to the C2 position, the use of n-butylsodium allows for selective deprotonation at the C4 position. The resulting 4-sodiopyridine can then react with various electrophiles. nih.gov Rapid injection NMR studies have shown that the C4 selectivity with unsubstituted pyridine arises from the thermodynamic distribution of different sodiopyridine species. nih.gov

In the context of pyridine N-oxides, treatment with reagents like phosphorus oxychloride can lead to a mixture of 2- and 4-chloropyridines, demonstrating the electrophilic activation of the C4 position. wikipedia.org The ratio of these products can be influenced by the reaction conditions and the substitution pattern on the pyridine ring.

Pyridine N-oxides can undergo deoxygenative functionalization, where a new bond is formed at a ring carbon with concomitant removal of the N-oxide oxygen. These reactions are valuable for introducing heteroatom-containing functional groups. For example, a transition-metal-free deoxygenative C–H amination of azine-N-oxides with acyl azides has been described. researchgate.net

The formation of C-O bonds can be achieved through reactions with anhydrides, followed by hydrolysis. stackexchange.com For C-S bond formation, specific reagents are required. Deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides with sulfonyl chlorides has been achieved using a CS₂/Et₂NH system, which generates the nucleophilic sulfonyl source in situ. researchgate.net This method proceeds under transition-metal-free conditions. researchgate.net

A general strategy for these transformations often involves activation of the N-oxide, followed by nucleophilic attack and subsequent rearrangement or elimination that leads to the deoxygenated, functionalized pyridine.

Electrophilic Aromatic Substitution on the Pyridine N-Oxide Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the N-oxide group, through its ability to donate electron density via resonance, activates the pyridine ring towards electrophilic attack, particularly at the C4 position. youtube.combath.ac.uk This is analogous to the activating effect of the hydroxyl group in phenol. bath.ac.uk

This enhanced reactivity allows for electrophilic substitution reactions that are difficult to perform on the parent pyridine. youtube.com For instance, nitration of pyridine N-oxide occurs readily to give 4-nitropyridine (B72724) N-oxide. youtube.com Subsequent deoxygenation of the N-oxide provides a route to 4-substituted pyridines that are not easily accessible by direct substitution on pyridine. wikipedia.orgyoutube.com

Common electrophilic substitution reactions include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com

Sulfonation: Achieved using fuming sulfuric acid (a mixture of sulfuric acid and sulfur trioxide). youtube.comyoutube.com

Halogenation: Can be performed with halogens in the presence of a Lewis acid. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution on pyridine N-oxide involves the attack of the electrophile on the electron-rich pi system of the ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Loss of a proton from the carbon atom that was attacked by the electrophile then restores the aromaticity of the ring.

Rearrangement Reactions (e.g., Meisenheimer Rearrangement, Polonovski Reaction, Sigmatropic Rearrangements)

Pyridine N-oxides are known to undergo several important rearrangement reactions.

Meisenheimer Rearrangement: This is a thermal rearrangement of tertiary amine N-oxides to form tertiary N-alkoxyamines. synarchive.com The reaction can proceed through either a organicreactions.orgchemtube3d.com- or a chemtube3d.comwikipedia.org-rearrangement, with the former being a radical process and the latter a concerted, sigmatropic process. synarchive.com

Polonovski Reaction: This reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride or acetyl chloride. organicreactions.org This transforms the N-oxide into an iminium ion intermediate. organicreactions.org Depending on the substrate and reaction conditions, the reaction can yield enamines, tertiary amides, or secondary amines and aldehydes. organicreactions.org The use of trifluoroacetic anhydride can often halt the reaction at the iminium ion stage. organicreactions.org The Polonovski reaction serves as a method for the N-demethylation of tertiary amines. organicreactions.org

Sigmatropic Rearrangements: Pyridine N-oxides with an alkyl group at the C2 position can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement, often as part of the Boekelheide reaction. chemtube3d.comwikipedia.org In this reaction, acylation of the N-oxide oxygen is followed by deprotonation of the C2-alkyl group. wikipedia.org The resulting intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to furnish a substituted methylpyridine, which upon hydrolysis can yield a hydroxymethylpyridine. wikipedia.orgyoutube.com This rearrangement proceeds through a six-membered transition state. stackexchange.comchemtube3d.com

Deoxygenation Methodologies and Mechanisms

The removal of the oxygen atom from pyridine N-oxides is a crucial step in many synthetic sequences, as the N-oxide is often used to direct functionalization and is then removed to yield the desired substituted pyridine. wikipedia.org A variety of deoxygenation methods are available.

Common Deoxygenation Reagents and Methods:

| Reagent/Method | Conditions | Notes |

| Palladium Catalysis | Pd(OAc)₂ with diphosphine ligands (e.g., dppf) and triethylamine, microwave or conventional heating. organic-chemistry.org | Chemoselective and tolerates diverse functional groups. organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Photocatalyst (e.g., TX) with a hydrogen donor (e.g., acetone (B3395972) or methanol) and an acid (e.g., TfOH). acs.org | Mild conditions, can be highly chemoselective. organic-chemistry.org |

| Indium/Pivaloyl Chloride | Room temperature. organic-chemistry.org | Effective for deoxygenating sulfoxides and aza-aromatic N-oxides. organic-chemistry.org |

| Zinc or Copper(II) Triflate | Mild conditions. organic-chemistry.org | Environmentally friendly Lewis acids. organic-chemistry.org |

| Electrochemical Deoxygenation | Aqueous solution, no transition-metal catalysts required. organic-chemistry.org | An environmentally friendly method. organic-chemistry.org |

| Iodide/Formic Acid | Iodide acts as a catalyst, regenerated by formic acid. rsc.org | A sustainable and environmentally friendly approach. rsc.org |

| Zinc Dust | Often used after functionalization with reagents like POCl₃. wikipedia.org | A classic and effective method. |

The mechanisms of deoxygenation vary depending on the reagent used. Catalytic methods often involve an oxidative addition/reductive elimination cycle (in the case of transition metals) or a single electron transfer process (in photoredox catalysis). organic-chemistry.orgacs.org Reductive metals like zinc directly reduce the N-oxide. The iodide/formic acid system involves a direct interaction between the iodide and the N-oxide oxygen, with formic acid acting as a Brønsted activator and regenerating the iodide catalyst. rsc.org

Metallation Followed by Electrophilic Substitution

The metallation of pyridine N-oxides is a powerful strategy for functionalization, as the N-oxide group significantly influences the regioselectivity of deprotonation. For 2-methylpyridine (B31789) N-oxide derivatives, metallation typically occurs at the methyl group, a process known as lateral metallation, especially when strong bases like n-butyl-lithium are used. In the case of 2-methylpyridine, interaction with n-butyl-lithium in THF results in the formation of the laterally metallated derivative, although it exists in a mixture with the nucleophilic addition product.

For the specific compound 2-Methyl-3,4-dichloropyridine N-oxide, the presence of the N-oxide group activates the 2-methyl group for deprotonation. The electron-withdrawing chlorine atoms at the 3- and 4-positions further increase the acidity of the methyl protons, likely favoring lateral metallation over direct ring deprotonation or nucleophilic addition of the organolithium reagent.

Once the lithiated intermediate is formed, it behaves as a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the methyl position. This two-step sequence provides a versatile route to synthesize a range of 2-substituted pyridine derivatives, which can be subsequently deoxygenated to afford the corresponding pyridines. While specific studies on this compound are not prevalent, the expected reaction pathway based on related structures is outlined below.

Table 1: Predicted Products from Metallation and Electrophilic Quench

This table outlines the expected outcomes from the reaction of this compound with n-butyl-lithium followed by treatment with various electrophiles.

| Electrophile | Reagent Example | Predicted Product |

| Alkyl Halide | Iodomethane (CH₃I) | 2-Ethyl-3,4-dichloropyridine N-oxide |

| Carbonyl Compound | Benzaldehyde (C₆H₅CHO) | 2-(2-hydroxy-2-phenylethyl)-3,4-dichloropyridine N-oxide |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilylmethyl)-3,4-dichloropyridine N-oxide |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 2-(Methylthiomethyl)-3,4-dichloropyridine N-oxide |

Coordination Chemistry and Ligand Properties in Metal Complexes

Pyridine N-oxides are versatile ligands in coordination chemistry, primarily coordinating to metal centers through the exocyclic oxygen atom. This oxygen atom acts as a hard Lewis base, readily forming stable complexes with a wide range of metal ions and other Lewis acids. The electronic properties of substituents on the pyridine ring modulate the donor strength of the N-oxide oxygen.

In this compound, the electron-withdrawing chloro-substituents are expected to decrease the electron density on the oxygen atom, making it a weaker Lewis base compared to unsubstituted or alkyl-substituted pyridine N-oxides. Despite this, it is still a competent ligand capable of forming stable complexes.

Table 2: Coordination Data for Related Pyridine N-Oxide Complexes

| Ligand | Metal/Lewis Acid | Complex Stoichiometry | Coordination Mode | Key Bond Distances (Å) | Ref. |

| 4-Methylpyridine (B42270) N-oxide | SnCl₂ | 1:1 | μ2-O | Sn–O: 2.308, 2.368 | researchgate.netnih.gov |

| 4-Methylpyridine N-oxide | SnCl₂ | 1:2 | μ1-O | Sn–O: 2.219 | researchgate.netnih.gov |

| 2,6-Dimethylpyridine (B142122) N-oxide | Cl₂ | 1:1 | Halogen Bond (Cl···O) | Cl···O: 2.568 | nih.gov |

| Pyridine N-oxide | Cl₂ | 1:1 | Halogen Bond (Cl···O) | Cl···O: 2.567–2.627 | nih.gov |

Photochemical Transformations of Halogenated Pyridine N-Oxides

Halogenated pyridine N-oxides exhibit rich and useful photochemical reactivity. A prominent transformation is their use as catalysts in hydrogen atom transfer (HAT) reactions under photoredox conditions. Specifically, 2,6-dichloropyridine (B45657) N-oxide has been identified as a highly effective HAT catalyst for the C-H functionalization of various substrates. acs.org

The general mechanism involves the single-electron oxidation of the pyridine N-oxide by an excited-state photoredox catalyst. This generates a highly electrophilic N-oxide radical cation. This radical cation is a powerful hydrogen atom abstractor. For example, in the presence of an alkane, it can abstract a hydrogen atom to produce an alkyl radical, which can then engage in subsequent bond-forming reactions. acs.org The resulting protonated N-oxide is then deprotonated to regenerate the catalyst, completing the catalytic cycle.

Another key photochemical reaction of pyridine N-oxides is deoxygenation to the parent pyridine. This process can occur upon irradiation, often in the presence of a sensitizer (B1316253) or a suitable solvent that can be oxidized. The reaction is believed to proceed through an excited state of the N-oxide, which can liberate an oxygen atom. acs.org

Furthermore, pyridine N-oxides can undergo photoisomerization to transient, highly reactive intermediates like oxaziridines, which can then rearrange to form various products. For halogenated derivatives like this compound, these photochemical pathways offer synthetic routes to functionalized pyridines that are complementary to thermal methods.

Table 3: Photochemical Applications of Dichloropyridine N-Oxides

| Reaction Type | N-Oxide Catalyst | Role of N-Oxide | Key Intermediate | Application | Ref. |

| C-H Alkylation | 2,6-Dichloropyridine N-oxide | HAT Catalyst | N-oxide radical cation | Functionalization of alkanes | acs.org |

| Carbohydroxylation | 2,6-Dichloropyridine N-oxide | Radical Initiator/Oxygen Source | N-oxy radical | Anti-Markovnikov addition to α-olefins | acs.org |

| Deoxygenation | General Pyridine N-Oxides | Photo-oxidant | Excited-state N-oxide | Synthesis of parent pyridines | acs.org |

Spectroscopic and Structural Elucidation of 2 Methyl 3,4 Dichloropyridine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 2-Methyl-3,4-dichloropyridine N-oxide is expected to show distinct signals corresponding to the methyl group and the two remaining protons on the pyridine (B92270) ring.

Methyl Group (2-CH₃): This group would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated to be in the range of δ 2.5 ppm, similar to the methyl signal in 2-methylpyridine (B31789) N-oxide (δ 2.53 ppm). rsc.org

Ring Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, would appear as two distinct doublets due to coupling with each other. The electron-withdrawing nature of the N-oxide group and the chlorine atoms significantly influences their chemical shifts, generally moving them downfield. core.ac.uk In related pyridine N-oxide systems, protons ortho to the N-oxide group are typically found at the most downfield positions. rsc.org Therefore, the H-6 proton is expected to be further downfield than the H-5 proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-CH₃ | ~2.5 | Singlet (s) | N/A |

| H-5 | ~7.3 - 7.6 | Doublet (d) | ~5-8 |

| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5-8 |

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents.

Methyl Carbon (2-CH₃): This carbon is expected to be the most upfield signal, typically around δ 17-20 ppm. rsc.org

Chlorinated Carbons (C-3 and C-4): Carbons directly bonded to chlorine atoms are deshielded and would appear downfield. Their precise shifts can vary, but they are expected in the aromatic region.

Ring Carbons (C-2, C-5, C-6): The carbons C-2, C-5, and C-6 are also in the aromatic region. The C-2 carbon, bonded to the methyl group and the nitrogen atom, and the C-6 carbon, adjacent to the N-oxide, are expected to be significantly deshielded. docbrown.info In pyridine N-oxide itself, the ring carbons appear around δ 125-139 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ | ~17-20 |

| C-5 | ~125-128 |

| C-3 | ~130-135 |

| C-4 | ~138-142 |

| C-6 | ~139-141 |

| C-2 | ~148-151 |

Two-dimensional NMR experiments are essential for confirming the proposed structure by establishing connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the signal for the methyl protons to the methyl carbon, the H-5 proton to the C-5 carbon, and the H-6 proton to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations would include:

The methyl protons (on C-2) showing correlations to C-2 and C-3.

The H-5 proton showing correlations to C-3, C-4, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5. These long-range correlations would unambiguously confirm the 2-methyl, 3,4-dichloro substitution pattern on the pyridine N-oxide ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. The molecular formula for this compound is C₆H₅Cl₂NO, with a calculated molecular weight of approximately 178.01 g/mol . pharmaffiliates.comscbt.com

The high-resolution mass spectrum would confirm the elemental composition. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in three peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom from the N-oxide group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment | Notes |

|---|---|---|

| 177/179/181 | [C₆H₅Cl₂NO]⁺ | Molecular ion peak cluster (M⁺) |

| 161/163/165 | [C₆H₅Cl₂N]⁺ | Loss of oxygen atom ([M-16]⁺) |

| 142/144 | [C₆H₅ClNO]⁺ | Loss of a chlorine atom ([M-35]⁺) |

| 162/164 | [C₅H₂Cl₂NO]⁺ | Loss of methyl radical ([M-15]⁺) |

Infrared (IR) Spectroscopy for N-O Vibrational Modes and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most significant absorption would be from the N-O bond.

N-O Stretch: Pyridine N-oxides exhibit a strong and characteristic N-O stretching vibration. This band typically appears in the 1200–1300 cm⁻¹ region. Its exact position can be influenced by the electronic effects of other substituents on the ring.

Aromatic C-H Stretch: Signals corresponding to the stretching of the C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations from the methyl group's C-H bonds would be observed just below 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1400–1600 cm⁻¹ region.

C-Cl Stretch: Vibrations for the carbon-chlorine bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in the solid state. While the crystal structure for 2-methyl-4-nitropyridine (B19543) N-oxide has been determined, a specific published crystallographic study for this compound was not identified in the searched literature. nih.gov

If a suitable crystal were analyzed, this technique would yield precise data on:

Bond Lengths: The exact lengths of all bonds (C-C, C-N, N-O, C-Cl, C-H).

Bond Angles: The angles between all bonded atoms, confirming the geometry of the pyridine ring and its substituents.

Planarity: It would determine the planarity of the pyridine N-oxide ring.

Intermolecular Interactions: It would reveal how the molecules pack together in the crystal lattice, identifying any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of this compound rely heavily on various chromatographic methods. These techniques are indispensable for monitoring reaction progress, separating the target compound from starting materials, byproducts, and other impurities, and for quantifying its purity. The selection of a specific chromatographic technique is contingent upon the scale of the separation, the required purity level, and the physicochemical properties of the compound. The principal methods employed for pyridine N-oxide derivatives include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and rapid analytical technique used extensively in the synthesis of pyridine N-oxides. Its primary applications are to monitor the progress of a chemical reaction and to identify suitable solvent systems for larger-scale purification by column chromatography. rsc.org

In the synthesis of various pyridine N-oxide derivatives, TLC is the standard method to confirm the consumption of the starting materials. google.comrsc.org For instance, the completion of oxidation reactions is often checked by TLC, using a mobile phase tailored to separate the more polar N-oxide product from the less polar parent pyridine. google.comacs.org The plates, typically silica (B1680970) gel, are visualized under UV light (λ = 254 nm) or by using chemical staining agents like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) when the compounds are not UV-active. rsc.org

Table 1: Examples of TLC Systems Used for Pyridine N-Oxide Derivatives This table is illustrative and based on methods for structurally related compounds.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Reference |

|---|---|---|---|

| Silica Gel G | Dichloromethane (B109758)/Methanol (B129727) (10:1) | Substituted Pyridine N-Oxides | google.com |

| Silica Gel | Petroleum Ether/Ethyl Acetate (5:1) | Pyridine N-Oxide Derivatives | acs.org |

| Silica Gel | Ethyl Acetate/Methanol (8:1) | General Pyridine N-Oxides | rsc.org |

| Silica Gel HF254+366 | Various solvents | Amine Oxides | acs.org |

Column Chromatography

For the preparative isolation and purification of this compound, column chromatography is the most common and effective method. This technique allows for the separation of gram-scale quantities of the crude product, yielding a compound of high purity suitable for subsequent spectroscopic analysis and further use.

The stationary phase is almost invariably silica gel (typically 200-300 or 230-400 mesh). rsc.orgorgsyn.org The choice of eluent, or mobile phase, is critical for achieving good separation and is usually determined from preliminary TLC analyses. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC is often a good starting point for column chromatography.

In published procedures for related compounds, such as 2-(4'-Methylphenyl)-pyridine N-oxide, purification was achieved using a silica gel column with a solvent mixture of dichloromethane, acetone (B3395972), and methanol. orgsyn.org Similarly, flash chromatography, a faster variant of column chromatography that uses pressure to increase the eluent flow rate, is employed for the efficient purification of various pyridine N-oxide derivatives. acs.orgrsc.org

Table 2: Exemplary Column Chromatography Conditions for Pyridine N-Oxide Purification

| Technique | Stationary Phase | Eluent System | Compound Isolated | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | DCM/Acetone/MeOH (90:8:2) | 2-(4'-Methylphenyl)-pyridine N-oxide | orgsyn.org |

| Flash Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (gradient) | 2-Hydroxymethylated Pyridines from N-Oxides | acs.org |

| Flash Chromatography | Silica Gel | 100% Ethyl Acetate | 2,4-Dichloropyridine-N-oxide | rsc.org |

| Column Chromatography | Silica Gel (200-300 mesh) | Ethyl Acetate/Methanol | Methylated Pyridine-N-Oxides | rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the final purity of this compound with high accuracy and precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Method development for a pyridine derivative involves optimizing several parameters, including the column type, mobile phase composition (including pH and organic modifier gradient), flow rate, and detector wavelength. researchgate.netnih.gov For compounds lacking a strong chromophore, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) or 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be employed to enhance UV or fluorescence detection, although this is more common for analyzing trace amounts or specific functional groups. nih.govmdpi.comnih.gov

Validation of an HPLC method as per ICH guidelines ensures its reliability for purity determination and would typically include assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 3: Typical Parameters for RP-HPLC Method Validation for a Pyridine Derivative This table outlines the validation parameters based on established guidelines for similar compounds.

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution between analyte and impurities. | researchgate.net |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. | researchgate.net |

| Accuracy | Closeness of test results to the true value, assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. | researchgate.net |

| Precision (RSD) | Agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. | researchgate.net |

| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). | researchgate.net |

Computational and Theoretical Studies on Pyridine N Oxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of pyridine (B92270) N-oxide systems, which in turn governs their reactivity. The N-oxide functional group introduces a significant dipole moment and alters the electron distribution within the aromatic ring, making it susceptible to both electrophilic and nucleophilic attack. scripps.edu

The electronic nature of the substituents plays a crucial role in determining the reactivity of the pyridine N-oxide ring. The methyl group at the 2-position is an electron-donating group, which tends to increase the electron density on the ring, particularly at the ortho and para positions relative to it. Conversely, the chloro groups at the 3- and 4-positions are electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. The interplay of these opposing electronic effects in 2-Methyl-3,4-dichloropyridine N-oxide creates a complex reactivity profile.

Computational studies on substituted pyridine N-oxides have shown that the presence of electron-donating groups, like a methyl group, can enhance the nucleophilicity of the N-oxide oxygen. nih.gov In contrast, electron-withdrawing substituents would be expected to decrease the oxygen's nucleophilicity. Frontier molecular orbital (FMO) theory is a key tool in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For pyridine N-oxides in general, the HOMO often has significant lobes on the oxygen atom and at the C2/C6 and C4 positions, suggesting these are primary sites for electrophilic interaction. chemtube3d.com

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used method for accurately predicting the molecular geometry and spectroscopic parameters of pyridine N-oxide derivatives. DFT calculations can provide optimized geometries, including bond lengths and angles, that are often in good agreement with experimental data from techniques like X-ray crystallography and gas-phase electron diffraction. nih.gov

For 4-methylpyridine-N-oxide, a closely related compound, DFT calculations have successfully reproduced the planar Cs molecular symmetry and the key geometric parameters. nih.gov It is expected that this compound also possesses a largely planar pyridine ring structure. The N-O bond length is a critical parameter, and studies on substituted pyridine N-oxides have shown that its length is sensitive to the electronic nature of the substituents. For instance, the electron-donating methyl group in 4-methylpyridine-N-oxide leads to a slight increase in the N-O bond length compared to the unsubstituted pyridine N-oxide. nih.gov Conversely, electron-withdrawing groups would be expected to shorten this bond.

DFT calculations are also employed to predict vibrational frequencies (IR and Raman spectra). By calculating the harmonic frequencies, a theoretical spectrum can be generated, which, when compared with experimental spectra, aids in the assignment of vibrational modes. This is particularly useful for understanding how the substituents (methyl and chloro groups) influence the vibrational modes of the pyridine ring and the N-oxide group.

Table 1: Representative Calculated Geometric Parameters for Substituted Pyridine N-Oxides

| Compound | Method | N-O Bond Length (Å) | C2-N Bond Length (Å) | C6-N Bond Length (Å) | C-Cl Bond Length (Å) |

| 4-Methylpyridine-N-oxide nih.gov | B3LYP/cc-pVTZ | 1.277 | 1.365 | 1.365 | N/A |

| Pentachloropyridine (B147404) N-oxide nih.gov | DFT | - | - | - | 1.71-1.72 |

Note: Data for this compound is not directly available in the searched literature. The table provides data for related compounds to illustrate typical values.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving pyridine N-oxides is greatly facilitated by computational modeling of reaction pathways and the analysis of transition states. DFT calculations can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products, including any intermediates and transition states.

For instance, in nucleophilic substitution reactions, which are common for chloro-substituted pyridines, computational modeling can determine the activation energies for substitution at different positions. This allows for the prediction of regioselectivity. The presence of the N-oxide group can direct incoming nucleophiles, and the methyl and chloro substituents on this compound will further influence the preferred site of attack.

Studies on the reactions of substituted pyridine N-oxides have utilized computational methods to elucidate reaction mechanisms. For example, the cycloaddition reactivity of 3,5-dichloropyridine (B137275) N-oxide has been analyzed using perturbation theory and frontier molecular orbital considerations to explain the observed outcomes. researchgate.net Similarly, the mechanism of palladium-catalyzed direct arylation of pyridine N-oxides has been investigated, revealing the role of the catalyst and the N-oxide in the reaction steps. researchgate.net For this compound, similar computational approaches could be used to model its participation in various organic transformations.

Conformational Analysis and Energy Minimization Studies

For molecules with flexible substituents, conformational analysis is crucial for understanding their properties and reactivity. In the case of this compound, the primary focus of conformational analysis would be the orientation of the methyl group. While rotation around the C-C bond of the methyl group has a low energy barrier, its preferred orientation can be determined through energy minimization studies.

For the pyridine N-oxide ring itself, planarity is generally favored. However, intermolecular interactions in the solid state can lead to slight deviations from planarity. Computational studies on the solid-state packing of pentachloropyridine N-oxide have revealed the importance of halogen bonds (Cl...Cl) and N-oxide...N-oxide interactions in stabilizing the crystal lattice. nih.gov

Conformational studies become particularly important when pyridine N-oxides are part of larger, more flexible molecules or when they interact with other molecules, such as in host-guest complexes. Research on C-methyl-resorcinarene complexes with methyl-substituted pyridine N-oxides has shown that the host molecule's conformation can be significantly altered by the guest, with the formation of endo or exo complexes depending on the substitution pattern of the pyridine N-oxide. semanticscholar.org While this compound itself is a relatively rigid molecule, understanding its potential interactions and the energetic preferences for these interactions is a key aspect of its computational characterization.

Applications of 2 Methyl 3,4 Dichloropyridine N Oxide in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Dichlorinated Pyridine (B92270) Derivatives

2-Methyl-3,4-dichloropyridine N-oxide is a key starting material for the synthesis of a variety of dichlorinated pyridine derivatives. The N-oxide group can be readily removed through deoxygenation reactions, yielding the corresponding 2-methyl-3,4-dichloropyridine. acs.org This transformation is often a crucial step in multi-step synthetic sequences.

Furthermore, the presence of the N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution reactions. This allows for the selective replacement of the chlorine atoms with other functional groups, leading to a diverse array of substituted pyridine derivatives that would be otherwise difficult to access. The reactivity of the chlorine atoms can be modulated by the electronic effects of the methyl and N-oxide groups, providing a degree of control over the regioselectivity of these substitutions.

Recent research has highlighted the use of photoredox catalysis for the deoxygenation of pyridine N-oxides, offering a mild and efficient method for generating the corresponding pyridine derivatives. acs.org This approach avoids the use of harsh reagents and provides high yields, making it an attractive strategy for the synthesis of dichlorinated pyridines from their N-oxide precursors.

Table 1: Selected Reactions of this compound as a Synthetic Intermediate

| Reactant(s) | Reagent(s) and Conditions | Product(s) | Application |

| This compound | Photoredox catalyst, light | 2-Methyl-3,4-dichloropyridine | Intermediate for further functionalization |

| This compound | Nucleophile (e.g., alkoxide, amine) | Substituted dichloropyridine derivatives | Synthesis of complex molecules |

Precursor in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The dichlorinated pyridine scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. Consequently, this compound serves as a valuable precursor in the synthesis of these important molecules. For instance, it is a key intermediate in the synthesis of pantoprazole (B1678409), a proton pump inhibitor used to treat gastroesophageal reflux disease. google.com

The synthesis of pantoprazole involves the conversion of this compound to 4-chloro-3-methoxy-2-methylpyridine-N-oxide, which is then further elaborated to the final drug molecule. google.com This highlights the importance of this N-oxide as a building block in the pharmaceutical industry. The ability to introduce various substituents onto the pyridine ring through the manipulation of the chlorine atoms allows for the creation of libraries of compounds for biological screening and drug discovery programs.

Utility in Heterocycle Synthesis and Annulation Reactions

The reactivity of this compound extends to its use in the construction of more complex heterocyclic systems through annulation reactions. The pyridine N-oxide can act as a 1,3-dipole in cycloaddition reactions, reacting with various dipolarophiles to form fused heterocyclic structures. For example, the reaction of pyridine N-oxides with isocyanates can lead to the formation of dihydropyridine (B1217469) derivatives. thieme-connect.de

While specific examples involving this compound in annulation reactions are not extensively documented in the provided search results, the general reactivity pattern of pyridine N-oxides suggests its potential in this area. thieme-connect.de The electron-withdrawing nature of the chlorine atoms could influence the reactivity and regioselectivity of such cycloaddition reactions. Further research in this area could unveil novel synthetic routes to complex, polycyclic nitrogen-containing heterocycles.

Catalytic Roles and Auxiliary Applications in Organic Transformations

Pyridine N-oxides, including this compound, can function as catalysts or auxiliaries in a range of organic transformations. They have been employed as oxidants in various reactions. thieme-connect.de For instance, pyridine N-oxides can be used in combination with metal catalysts for the oxidation of alkynes. thieme-connect.de

In some cases, the N-oxide can act as a ligand for a metal center, modulating its catalytic activity and selectivity. The formation of halogen-bonded complexes between dichlorine and pyridine N-oxides has also been demonstrated, suggesting a potential role for these compounds in directing the regioselectivity of halogenation reactions. rsc.org While the specific catalytic applications of this compound are not detailed in the provided search results, the broader chemistry of pyridine N-oxides points to its potential in this domain. pharmaffiliates.comacs.org

Table 2: Potential Catalytic and Auxiliary Applications of Pyridine N-Oxides

| Reaction Type | Role of Pyridine N-oxide | Example |

| Oxidation | Oxidant | Oxidation of alkynes in the presence of a metal catalyst thieme-connect.de |

| Halogenation | Halogen bond acceptor | Formation of complexes with dichlorine rsc.org |

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) N-oxides typically involves the oxidation of the corresponding pyridine. chemicalforums.comresearchgate.net Traditional methods often employ reagents like a mixture of hydrogen peroxide and acetic acid or m-chloroperoxybenzoic acid (m-CPBA). chemicalforums.comgoogle.com While effective, these methods can present challenges, including harsh reaction conditions, the formation of byproducts that complicate purification, and environmental concerns related to waste. chemicalforums.comgoogle.com For instance, the oxidation of 2-methylpyridine (B31789) with an acetic acid/H2O2 mixture requires significant effort in the isolation and purification stages, as pyridine N-oxides are often polar and water-soluble. chemicalforums.com

Future research is increasingly focused on developing greener and more efficient catalytic systems. A promising direction is the use of catalysts that allow for the use of hydrogen peroxide as the primary oxidant without the need for large quantities of acid. For example, a patented method for a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, utilizes a phosphotungstic acid catalyst for the oxidation with hydrogen peroxide. google.com This approach offers milder reaction conditions, high safety, and eliminates waste acid discharge, making it more suitable for industrial-scale production. google.com The development of such catalytic processes for 2-Methyl-3,4-dichloropyridine N-oxide is a key area for future investigation, aiming for high yields and purity under environmentally benign conditions. google.comgoogle.com

Table 1: Comparison of Synthetic Methods for Pyridine N-Oxides

| Method | Oxidizing System | Advantages | Disadvantages | Source(s) |

| Traditional | Acetic Acid / H₂O₂ | Readily available reagents | Difficult purification, potential for byproducts | chemicalforums.com |

| Traditional | m-CPBA / DCM | Good yields | Stoichiometric use of peroxyacid, byproduct removal | google.com |

| Sustainable | H₂O₂ / Phosphotungstic Acid | Catalytic, milder conditions, no acid waste | Catalyst cost and recovery | google.com |

Exploration of Undiscovered Reactivity Patterns

Pyridine N-oxides are recognized as versatile species capable of reacting with both electrophiles and nucleophiles. nih.gov The N-oxide functional group activates the pyridine ring, particularly at the C2 and C4 positions, for various transformations. acs.orgyoutube.com Recent research has uncovered novel reactivity, such as visible light-induced photoredox catalysis for the deoxygenation or functionalization of the pyridine core. acs.org These methods provide one-step routes to derivatives that might be difficult to access through traditional means. acs.org

A particularly fascinating and advanced area of reactivity is the role of the N-oxide oxygen as a halogen bond (XB) acceptor. nih.govrsc.org Studies on complexes between various pyridine N-oxides and dichlorine have demonstrated the formation of Cl–Cl···O–N+ halogen bonds. nih.govrsc.org These interactions, where the oxygen atom's lone pair accepts electron density from the σ-hole of the chlorine atom, are highly directional and can be used to construct supramolecular assemblies. nih.govrsc.org The complexes are often highly unstable, requiring characterization at very low temperatures, but they provide fundamental insights into non-covalent interactions. nih.govrsc.org Exploring the halogen bonding capabilities of this compound could reveal new ways to control its assembly in the solid state and influence its reactivity in solution.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, process control, and efficiency. unimi.it While the synthesis of 2-methylpyridines has been explored in flow systems, challenges such as achieving high regioselectivity remain. semanticscholar.org Applying flow chemistry to the N-oxidation of 2-methyl-3,4-dichloropyridine could provide substantial benefits.

Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for potentially exothermic oxidation reactions. unimi.it The small reactor volumes enhance safety when working with potent oxidizing agents. unimi.it Furthermore, integrating purification steps downstream in a continuous process could overcome the isolation challenges noted in batch syntheses of water-soluble N-oxides. chemicalforums.comunimi.it Automating a flow synthesis setup would enable high-throughput screening of reaction conditions and the on-demand, scalable production of this compound with high purity, which is crucial for its use as a synthetic intermediate. unimi.itsemanticscholar.org

Investigation of Advanced Spectroscopic Probes and Imaging Techniques

A deep understanding of the structural and electronic properties of this compound is essential for predicting and controlling its reactivity. Advanced analytical techniques are indispensable for this purpose. X-ray crystallography, for example, is crucial for unambiguously determining the three-dimensional structure of molecules and their intermolecular interactions in the solid state. nih.govresearchgate.net It has been used to characterize the highly unstable halogen-bonded complexes formed between pyridine N-oxides and dichlorine, providing definitive evidence of the Cl⋯O interactions even at temperatures as low as -80 °C. nih.gov

Future research could employ a broader range of advanced spectroscopic and imaging techniques. For instance, solid-state NMR could provide detailed information about the local environment of atoms within a crystal lattice, complementing X-ray diffraction data. In-situ spectroscopic monitoring (e.g., Raman or IR spectroscopy) of reactions involving this compound, particularly within a flow reactor, would offer real-time kinetic and mechanistic data, facilitating rapid process optimization.

Computational Design and Prediction of New Derivatives with Tunable Reactivity

Computational chemistry has become a powerful partner to experimental work, enabling the prediction of molecular properties and the rational design of new compounds. For pyridine N-oxides, computational methods can be used to understand the electronic structure and predict reactivity. For example, the concept of the σ-hole, which is central to the halogen bonding observed in pyridine N-oxide-dichlorine complexes, is a product of computational analysis of electron density distribution. nih.gov

For this compound, computational tools can be employed to:

Predict Reactivity: Calculate electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack.

Design New Derivatives: Model the effect of introducing different substituents onto the pyridine ring to tune its electronic properties and, consequently, its reactivity or its ability to participate in non-covalent interactions.

Simulate Spectra: Predict NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

By using computational screening, researchers can prioritize the synthesis of new derivatives of this compound that are predicted to have desirable properties, such as enhanced reactivity for a specific transformation or tailored physical properties for materials science applications.

Table 2: Computationally Derived Properties for a Related Compound (4-chloro-3-methoxy-2-methylpyridine 1-oxide)

| Property | Value | Method | Source(s) |

| Molecular Weight | 173.60 g/mol | PubChem 2.2 | nih.gov |

| XLogP3 | 0.9 | XLogP3 3.0 | nih.gov |

| Topological Polar Surface Area | 34.7 Ų | Cactvs 3.4.8.18 | nih.gov |

| Formal Charge | 0 | PubChem | nih.gov |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 2-Methyl-3,4-dichloropyridine N-oxide in complex matrices?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE) for sample cleanup. Calibration curves (10–300 µg/kg range) with weighted linear regression (r² > 0.99) ensure precision. This approach minimizes manual preparation and achieves sensitivity in complex matrices like plant extracts .

- Data Reference :

| Parameter | Value |

|---|---|

| LLOQ (S/N) | >10 |

| Matrix Compatibility | Tea, plant tissues |

| Recovery Efficiency | ≥85% (validated) |

Q. How is the mutagenic potential of aromatic N-oxides like this compound assessed?

- Methodological Answer : Apply structure–activity relationship (SAR) fingerprinting to evaluate substructure alerts. Public and proprietary databases are screened using hierarchical substructure queries (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclasses) to correlate chemical features with mutagenicity. Downgrade general alerts but retain subclass-specific warnings (e.g., quindioxin derivatives) .

- Key Finding :

| Subclass | Mutagenic Alert Status |

|---|---|

| General aromatic N-oxide | Downgraded |

| Benzo[c]oxadiazole N-oxide | Validated Alert |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use negative-pressure ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for emergency protocols:

- Eye exposure: Flush with water for ≥15 minutes .

- Skin contact: Wash thoroughly; seek medical help if irritation persists .

Advanced Research Questions

Q. How can conflicting data on aromatic N-oxide mutagenicity be resolved in structure–activity studies?

- Methodological Answer : Conduct subclass-specific SAR analysis using proprietary pharmaceutical datasets to identify confounding factors (e.g., electron-withdrawing groups, steric hindrance). For example, this compound may show reduced mutagenicity compared to benzo[c]oxadiazole derivatives due to steric shielding of reactive sites .

- Contradiction Resolution :

| Factor | Impact on Mutagenicity |

|---|---|

| Chlorine substitution | May reduce reactivity |

| Steric hindrance | Shields DNA-reactive moieties |

Q. What experimental designs are optimal for studying the cellular uptake of this compound?

- Methodological Answer : Use OCT1-knockout mouse models and human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) to assess transporter independence. Measure plasma/hepatic concentrations via LC-MS and compare wild-type vs. knockout models to rule out OCT1-mediated transport .

- Design Template :

| Model System | Key Metric |

|---|---|

| HEK293-OCT1 | Cellular uptake via LC-MS |

| Oct1-knockout mice | Plasma concentration analysis |

Q. How do electron-deficient aromatic systems influence the stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Chlorine substituents at positions 3 and 4 increase electron withdrawal, stabilizing the N-oxide moiety. Validate predictions with nuclear magnetic resonance (NMR) chemical shift analysis .

Key Research Gaps

- Transport Mechanisms : No identified transporters for this compound; prioritize proteomic screening of hepatic uptake pathways .

- Metabolic Pathways : Lack of data on cytochrome P450-mediated oxidation; recommend in vitro microsomal assays with LC-MS metabolomic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.